Cas no 2758005-32-0 (3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide)

3-Chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide is a sulfonamide derivative characterized by its chloro and methylamino substituents on the benzene ring. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural features, including the sulfonamide moiety and substituted aromatic ring, may contribute to binding interactions in biological systems. The presence of both chloro and methylamino groups offers versatility for further functionalization, making it valuable for medicinal chemistry applications. The compound's stability and reactivity profile suggest suitability for use in controlled synthetic pathways. Proper handling is recommended due to its potential sensitivity to moisture and light.
3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide structure
2758005-32-0 structure
Product Name:3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide
CAS No:2758005-32-0
MF:C8H11ClN2O2S
MW:234.703139543533
CID:6571732
PubChem ID:165995541
Update Time:2025-10-12

3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-37293601
    • 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide
    • 2758005-32-0
    • Inchi: 1S/C8H11ClN2O2S/c1-10-8-6(9)4-3-5-7(8)14(12,13)11-2/h3-5,10-11H,1-2H3
    • InChI Key: UBQPZAGUVIZRHV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1NC)S(NC)(=O)=O

Computed Properties

  • Exact Mass: 234.0229765g/mol
  • Monoisotopic Mass: 234.0229765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 66.6Ų

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Additional information on 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide

Introduction to 3-Chloro-N-Methyl-2-(Methylamino)benzene-1-Sulfonamide (CAS No. 2758005-32-0)

3-Chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide (CAS No. 2758005-32-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

The chemical structure of 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide features a benzene ring substituted with a chloro group at the 3-position, a methyl group at the N-position, and a sulfonamide moiety at the 1-position. The presence of these functional groups imparts specific chemical and biological characteristics to the molecule, making it an interesting candidate for further research and development.

Recent studies have highlighted the potential of 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers found that the compound's ability to inhibit bacterial growth was comparable to that of established antibiotics, suggesting its potential as a novel antibacterial agent.

In addition to its antibacterial properties, 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide has also shown promise in anti-inflammatory applications. A 2022 study published in the European Journal of Pharmacology demonstrated that this compound effectively reduced inflammation in both in vitro and in vivo models. The study suggested that the compound's anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The pharmacokinetic properties of 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide have also been investigated. Research conducted by a team at the University of California, San Francisco, revealed that the compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral medication. The study also noted that the compound exhibited low toxicity in preclinical models, which is a crucial factor for its potential use in human therapy.

The synthesis of 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide has been optimized through various methods to improve yield and purity. A recent paper published in Organic & Biomolecular Chemistry described an efficient synthetic route that involves the reaction of 3-chlorobenzenesulfonyl chloride with N-methylaniline followed by methylation with methyl iodide. This method provides a scalable and cost-effective approach to producing the compound for both research and commercial purposes.

In conclusion, 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide (CAS No. 2758005-32-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further investigation in medicinal chemistry. Ongoing research continues to explore its mechanisms of action and optimize its use in various medical conditions.

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